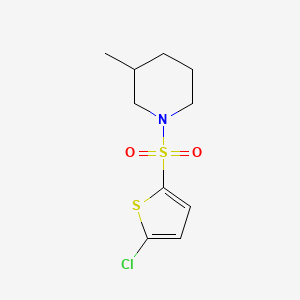

1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

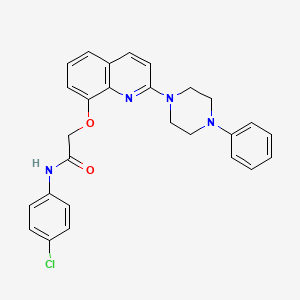

“1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine” is a chemical compound. It is derived from 5-Chloro-2-thiophenesulfonyl Chloride . The compound is used in proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been described in patents . The process involves reacting a compound with a sulphonating reagent, particularly a sulphite salt, to obtain a compound. This compound is then reacted with 3-methoxy amino propane to obtain another compound .Molecular Structure Analysis

The molecular formula of 5-Chloro-2-thiophenesulfonyl Chloride, a precursor to the compound , is C4H2Cl2O2S2 . The molecular weight is 217.08 g/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include sulphonation and reaction with 3-methoxy amino propane .科学的研究の応用

Synthesis and Bioactivity

- A series of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxy phenyl)sulfonyl]piperidine were synthesized, showing promising activity against butyrylcholinesterase enzyme (Khalid et al., 2013).

Antimicrobial Applications

- 1-Benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were synthesized and exhibited significant antimicrobial activities against pathogens of tomato plants (Vinaya et al., 2009).

Anticancer Potential

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from compounds related to 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine, showed strong anticancer activity (Rehman et al., 2018).

Antibacterial Activity

- Thiophenes synthesized with piperidine showed notable antibacterial activities (Al-Adiwish et al., 2012).

Structural Studies

- Structural analysis of compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the molecular configurations of similar compounds (Girish et al., 2008).

Heterocyclic Chemistry

- The use of piperidine-1-sulphenyl chloride in the preparation of sulfur-nitrogen heterocycles demonstrates the versatility of piperidine derivatives in synthesizing complex molecular structures (Bryce, 1984).

Synthesis of Novel Compounds

- Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus revealed their antibacterial potentials (Iqbal et al., 2017).

作用機序

Target of Action

The primary target of 1-(5-Chloro-thiophene-2-sulfonyl)-3-methyl-piperidine is the 5-HT6 receptor , a subtype of the serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and cognition.

Mode of Action

The compound interacts with the 5-HT6 receptor, inhibiting its function

Biochemical Pathways

The inhibition of the 5-HT6 receptor affects the serotonin signaling pathway Serotonin is a neurotransmitter that plays a key role in mood regulation, and alterations in its signaling can have significant effects on behavior and cognition

特性

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO2S2/c1-8-3-2-6-12(7-8)16(13,14)10-5-4-9(11)15-10/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBYYJJDHCDTTBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)S(=O)(=O)C2=CC=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201332466 |

Source

|

| Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733129 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

500149-12-2 |

Source

|

| Record name | 1-(5-chlorothiophen-2-yl)sulfonyl-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201332466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2404295.png)

![4-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]benzoic acid](/img/structure/B2404300.png)

![diethyl 2-({[4-benzoyl-1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrrol-3-yl]amino}methylene)malonate](/img/structure/B2404304.png)

![2-[(2,6-dimethylpyrimidin-4-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2404311.png)

![3-(4-(methylthio)phenyl)-2-phenyl-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2404314.png)

![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]quinazoline](/img/structure/B2404315.png)

![2-(6-(Morpholine-4-carbonyl)benzo[d]thiazol-2-yl)isoindoline-1,3-dione](/img/structure/B2404317.png)